3-(Naphthalen-2-yl)-2-oxopropanoic acid
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Overview
Description
3-(Naphthalen-2-yl)-2-oxopropanoic acid is an organic compound characterized by the presence of a naphthalene ring attached to a 2-oxopropanoic acid moiety
Mechanism of Action
Target of Action
The primary target of 3-(Naphthalen-2-yl)-2-oxopropanoic acid is the UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase . This enzyme plays a crucial role in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function and leading to changes in the cell’s lipid a biosynthesis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in lipid A biosynthesis . By interacting with the UDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase, the compound may disrupt the normal function of this pathway, leading to downstream effects on the cell’s outer membrane structure .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its disruption of lipid A biosynthesis . This could potentially alter the structure of the cell’s outer membrane, affecting its function and potentially leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds or enzymes, and the specific characteristics of the cell or organism in which the compound is acting . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Naphthalen-2-yl)-2-oxopropanoic acid typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method includes the Friedel-Crafts acylation of naphthalene with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields the desired ketone, which can then be further oxidized to form the 2-oxopropanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Naphthalen-2-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
3-(Naphthalen-2-yl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Naphthalene-2-carboxylic acid
- 2-Acetylnaphthalene
- 3-(Naphthalen-1-yl)-2-oxopropanoic acid
Comparison: 3-(Naphthalen-2-yl)-2-oxopropanoic acid is unique due to the specific positioning of the oxopropanoic acid moiety on the naphthalene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the position of the oxo group can influence the compound’s ability to interact with biological targets and its overall stability.
Properties
IUPAC Name |
3-naphthalen-2-yl-2-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZXBCWKXWCNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111726-64-8 |
Source
|
Record name | 3-(naphthalen-2-yl)-2-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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